molecular formula C11H20ClNO2 B11759165 5-(Aminomethyl)adamantane-1,2-diol hydrochloride

5-(Aminomethyl)adamantane-1,2-diol hydrochloride

Katalognummer: B11759165
Molekulargewicht: 233.73 g/mol
InChI-Schlüssel: ACVWNBSGJXQGBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Aminomethyl)adamantane-1,2-diol hydrochloride is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their structural, biological, and stimulus-responsive properties .

Analyse Chemischer Reaktionen

5-(Aminomethyl)adamantane-1,2-diol hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-(Aminomethyl)adamantane-1,2-diol hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(Aminomethyl)adamantane-1,2-diol hydrochloride involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific receptors and enzymes, modulating their activity. This can lead to various biological effects, such as antiviral activity or neuroprotection .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-(Aminomethyl)adamantane-1,2-diol hydrochloride include other adamantane derivatives such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H20ClNO2

Molekulargewicht

233.73 g/mol

IUPAC-Name

5-(aminomethyl)adamantane-1,2-diol;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c12-6-10-2-7-1-8(4-10)9(13)11(14,3-7)5-10;/h7-9,13-14H,1-6,12H2;1H

InChI-Schlüssel

ACVWNBSGJXQGBQ-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3(CC1C(C(C2)(C3)O)O)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.